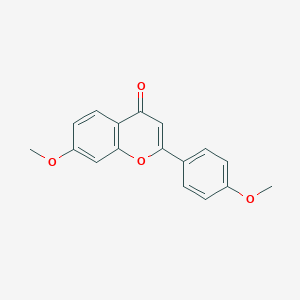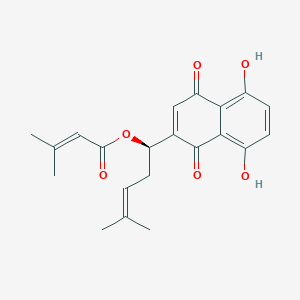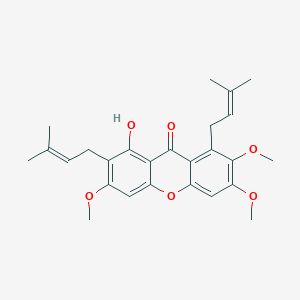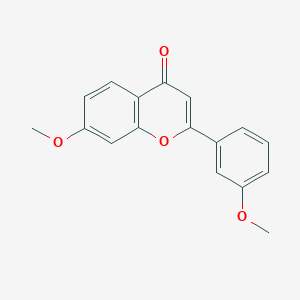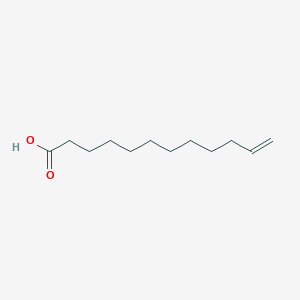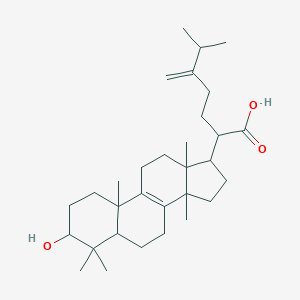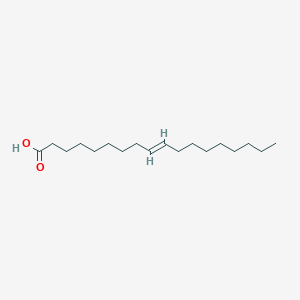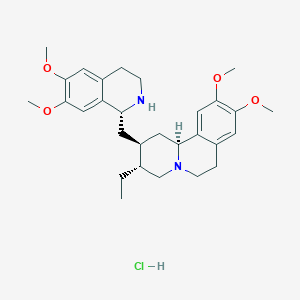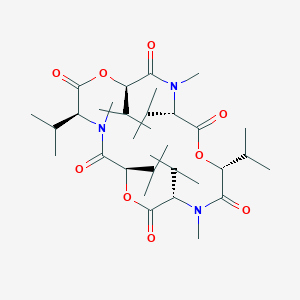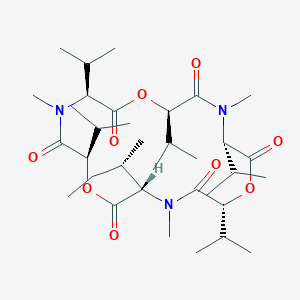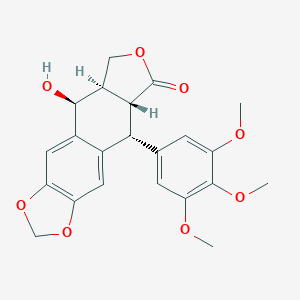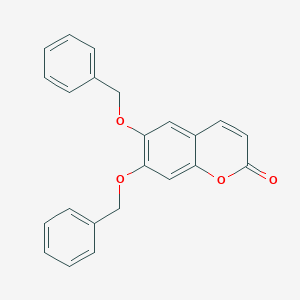
エスクレチンジベンジルエーテル
説明
6,7-Dibenzyloxycoumarin (6,7-DBC) is a naturally-occurring coumarin derivative that has been studied for a variety of applications in scientific research. It is a colorless, crystalline compound that is soluble in water, alcohol, and ether. It is most commonly used as a fluorescent dye and in the synthesis of other compounds. 6,7-DBC has been studied for its potential applications in biological studies, such as its use as a fluorescent marker for cell imaging. Additionally, it has been used in assays to detect the activity of enzymes and as a model compound to study enzyme-catalyzed reactions.
科学的研究の応用
酸化ストレス管理
エスクレチンジベンジルエーテルは、酸化ストレス関連状態の管理に不可欠な、顕著な抗酸化特性を示します。 酸化ストレスは、炎症、関節炎、癌、糖尿病、および脂肪肝疾患を含むさまざまな疾患の発症に関与しています . この化合物は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力により、これらの状態に対する治療戦略の開発に活用できます。
抗炎症アプリケーション
エスクレチンジベンジルエーテルの抗炎症の可能性は注目すべきであり、特に関節炎の文脈において注目に値します。 これは、NF-κBとMPAK経路などの主要な炎症経路を阻害し、炎症性サイトカインの産生を減少させることができます . これは、現在の治療法に比べて副作用の少ない、新しい抗炎症薬の開発のための有望な候補となっています。
癌治療
エスクレチンジベンジルエーテルは、癌細胞における調節不全の転写因子を抑制することが示されています。 アポトーシスの二重調節と遺伝子発現への影響により、癌研究に貴重な分子となり、新しい抗癌療法につながる可能性があります .
糖尿病管理
この化合物は、血糖値に影響を与えるため、糖尿病管理の潜在的な治療薬となります。 血糖値を調節することにより、エスクレチンジベンジルエーテルは糖尿病患者の血糖コントロールの改善に使用できます .
肝臓疾患治療
脂質過酸化と抗酸化酵素の機能不全によって引き起こされることが多い肝線維症は、エスクレチンジベンジルエーテルを含む治療法によって軽減することができます。 これは、PI3K/FoxO1経路に作用し、肝線維症を減らし、肝機能を改善します .
薬物動態と創薬
エスクレチンジベンジルエーテルの薬物動態特性(吸収、分布、代謝、排泄など)は、創薬に不可欠です。 2つのヒドロキシル基を持つその分子構造は、溶解性と安定性を高め、新しい薬剤を配合するのに適した候補となっています .
有機合成
有機化学の分野では、エスクレチンジベンジルエーテルは、その中程度の極性と溶解性により、溶媒と試薬として使用できます。 これは、グリニャール反応、フリーデル・クラフツアシル化、およびウィリアムソンエーテル合成などのさまざまな反応に適しています .
神経保護および血管保護効果
エスクレチンジベンジルエーテルは、神経保護および血管保護効果を提供する可能性を示しています。 これは、酸化損傷に対する保護が不可欠な神経疾患および血管疾患の治療におけるその適用のための道を開きます .
将来の方向性
作用機序
Target of Action
Esculetin dibenzyl ether, also known as 6,7-Dibenzyloxycoumarin or Esculetin dibenzylether, interacts with several targets. The top 10 targets for esculetin selected based on the degree value were AKR1B1, DAO, ESR1, PLK1, CA3, CA2, CCNE1, PRKN, HDAC2, and MAOA . These targets play crucial roles in various biological processes and diseases.
Mode of Action
Esculetin dibenzyl ether interacts with its targets, leading to various changes. For instance, it effectively increased the expression of protective enzyme quinone oxidoreductase 1 (NQO1) mediated by the Nrf2 nuclear accumulation at concentrations between 10 and 25 M in a dose-dependent manner .
Biochemical Pathways
Esculetin dibenzyl ether affects several biochemical pathways. It has been found to inhibit oxidative stress in pathological conditions . It also impacts the Leukotriene B4 synthesis, NF-κB and MPAK pathway activation, and inflammatory cytokine production, which are the main causes of bone and joint deterioration in arthritis .
Pharmacokinetics
The oral bioavailability of esculetin was shown by studies to be low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site .
Result of Action
Esculetin dibenzyl ether has a wide range of pharmacological activities. It exhibits antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected to be a therapeutic drug for specific disease indications, such as cancer, diabetes, atherosclerosis, Alzheimer’s disease (AD), Parkinson’s disease (PD), nonalcoholic fatty liver disease (NAFLD), and other diseases .
Action Environment
The action of Esculetin dibenzyl ether can be influenced by environmental factors. For instance, the speed of Cu(II) reduction by esculetin was found to be faster in the presence of malic acid . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
6,7-bis(phenylmethoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPSBQDBMSQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238313 | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909-84-2 | |
| Record name | 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculetin dibenzylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-bis(phenylmethoxy)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-Dibenzyloxycoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



